molecular formula C20H25N3O2 B7062642 N-[(6-methoxypyridin-3-yl)methyl]-3-methyl-3-phenylpiperidine-1-carboxamide

N-[(6-methoxypyridin-3-yl)methyl]-3-methyl-3-phenylpiperidine-1-carboxamide

Cat. No.: B7062642
M. Wt: 339.4 g/mol
InChI Key: YTDPQDVQWGKTEH-UHFFFAOYSA-N
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Description

N-[(6-methoxypyridin-3-yl)methyl]-3-methyl-3-phenylpiperidine-1-carboxamide is a synthetic organic compound with a complex structure that includes a piperidine ring, a methoxypyridine moiety, and a phenyl group

Properties

IUPAC Name

N-[(6-methoxypyridin-3-yl)methyl]-3-methyl-3-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-20(17-7-4-3-5-8-17)11-6-12-23(15-20)19(24)22-14-16-9-10-18(25-2)21-13-16/h3-5,7-10,13H,6,11-12,14-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDPQDVQWGKTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)NCC2=CN=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-methoxypyridin-3-yl)methyl]-3-methyl-3-phenylpiperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxypyridine Moiety: The methoxypyridine group can be introduced via a nucleophilic substitution reaction, where a suitable methoxypyridine derivative reacts with a halogenated intermediate.

    Attachment of the Phenyl Group: The phenyl group is often introduced through a Friedel-Crafts alkylation or acylation reaction, using a phenyl halide and a Lewis acid catalyst.

    Final Coupling: The final step involves coupling the methoxypyridine and phenyl-substituted piperidine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyridine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

N-[(6-methoxypyridin-3-yl)methyl]-3-methyl-3-phenylpiperidine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating its interaction with various biological targets, including receptors and enzymes.

    Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.

    Industrial Applications:

Mechanism of Action

The mechanism by which N-[(6-methoxypyridin-3-yl)methyl]-3-methyl-3-phenylpiperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The methoxypyridine moiety may play a crucial role in binding to these targets, while the piperidine ring and phenyl group contribute to the overall binding affinity and specificity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[(6-methoxypyridin-3-yl)methyl]-3-methyl-3-phenylpiperidine-1-carboxamide: can be compared with other piperidine derivatives and methoxypyridine-containing compounds.

    Similar Compounds: this compound, this compound, and this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its methoxypyridine moiety, in particular, may offer unique binding interactions not seen in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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